molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate

Trovafloxacin mesylate

Cat. No.: B119685
M. Wt: 512.5 g/mol
InChI Key: DYNZICQDCVYXFW-GIPYJWDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Trovafloxacin mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . By inhibiting these targets, this compound exerts its antibacterial activity .

Mode of Action

This compound inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting the processes of DNA replication, transcription, and repair .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .

Pharmacokinetics

Trovafloxacin is metabolized by conjugation, with minimal involvement of cytochrome P450 oxidative metabolism . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) . The pharmacokinetic parameters of trovafloxacin indicate that it is rapidly absorbed and distributed in the body .

Result of Action

The bactericidal action of this compound results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition disrupts the DNA replication process, leading to the death of the bacteria . Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects following brain injury .

Action Environment

This compound is a broad-spectrum antibiotic that has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria . Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market . The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other medications, the patient’s health status, and the specific strain of bacteria .

Safety and Hazards

Trovafloxacin mesylate is toxic and can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

Trovafloxacin mesylate’s bactericidal action results from the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair . By inhibiting these enzymes, this compound prevents the bacteria from replicating, thus stopping the infection.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to elicit vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release at clinically relevant concentrations . It also significantly inhibited ATP release and migration of chemotactic-stimulated microglial cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria, a critical step in DNA replication and transcription . By blocking these enzymes, this compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Dosage Effects in Animal Models

In animal models, this compound has shown to be effective in clearing lung infection . It was also found to be effective in preventing metastasis of leukemia cells to the lungs and other tissues, and in prolonging the survival of mice .

Metabolic Pathways

This compound is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of this compound is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .

Properties

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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